molecular formula C13H7F4NO2 B1407713 3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde CAS No. 1381792-85-3

3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde

Cat. No. B1407713
Key on ui cas rn: 1381792-85-3
M. Wt: 285.19 g/mol
InChI Key: MALCQKDSPIFOAV-UHFFFAOYSA-N
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Patent
US08859573B2

Procedure details

The title compound was prepared by a procedure similar to that described for D1 starting from 3-fluoro-4-hydroxybenzaldehyde and 2-chloro-5-(trifluoromethyl)pyridine, LC-MS (ESI): m/z 286 [M+H]+; 3.37 min (ret time).
[Compound]
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].Cl[C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][N:13]=1>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][N:13]=1)[CH:5]=[O:6]

Inputs

Step One
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.37 min (ret time)
Duration
3.37 min

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=O)C=CC1OC1=NC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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